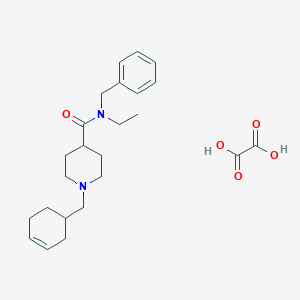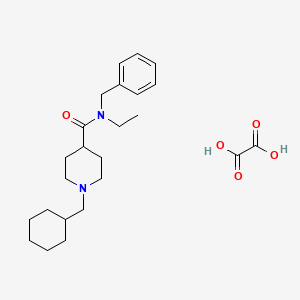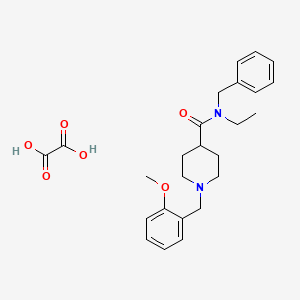![molecular formula C23H30N2O5S B3950081 N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950081.png)
N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate
Overview
Description
N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate, also known as THP or Troparil, is a chemical compound that belongs to the family of tropane derivatives. It is a potent dopamine reuptake inhibitor that has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate acts as a potent dopamine reuptake inhibitor by binding to the dopamine transporter (DAT) and preventing the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which leads to enhanced dopaminergic neurotransmission. The mechanism of action of this compound is similar to that of cocaine, but the effects of this compound are less potent and longer-lasting.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperactivity in animal models. This compound has also been found to increase the release of dopamine and other neurotransmitters in the brain, which leads to enhanced reward-related behavior. This compound has been shown to have a high affinity for the DAT, which makes it a potential candidate for PET imaging studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate is its high selectivity for the DAT. It has been found to have minimal affinity for other monoamine transporters, which makes it a potential candidate for the treatment of dopamine-related disorders. However, this compound has also been found to have a high potential for abuse and addiction, which limits its use in clinical settings. This compound has also been found to have a short half-life, which makes it difficult to use in long-term studies.
Future Directions
There are several future directions for the study of N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate. One potential direction is the development of more selective and potent dopamine reuptake inhibitors that have fewer side effects and a longer half-life. Another potential direction is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the use of this compound as a radioligand in PET imaging studies could provide valuable insights into the function of the dopaminergic system in health and disease.
Scientific Research Applications
N-benzyl-N-ethyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been found to be a potent dopamine reuptake inhibitor, which makes it a potential candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
properties
IUPAC Name |
N-benzyl-N-ethyl-1-[(3-methylthiophen-2-yl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS.C2H2O4/c1-3-23(15-18-7-5-4-6-8-18)21(24)19-9-12-22(13-10-19)16-20-17(2)11-14-25-20;3-1(4)2(5)6/h4-8,11,14,19H,3,9-10,12-13,15-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGIMIFPSOBRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=C(C=CS3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



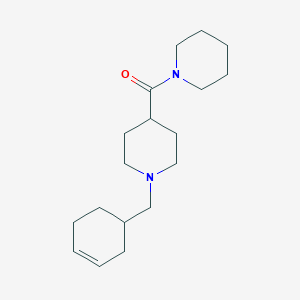
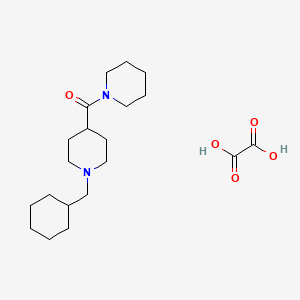


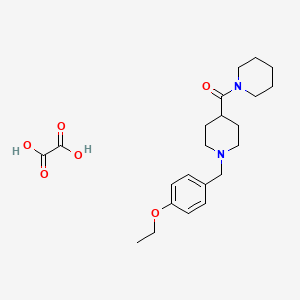
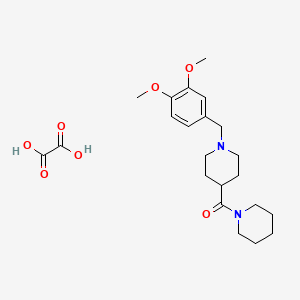
![2-ethoxy-4-{[4-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3950057.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950062.png)
![1-[3-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950064.png)
![1-[4-(benzyloxy)benzyl]-4-(1-piperidinylcarbonyl)piperidine oxalate](/img/structure/B3950070.png)
